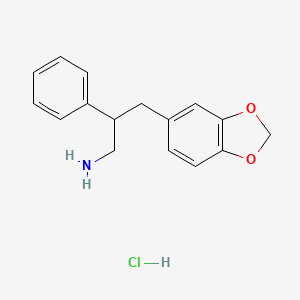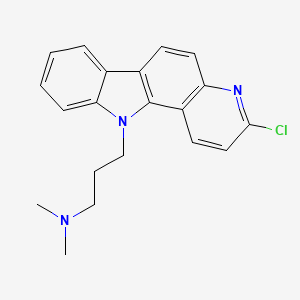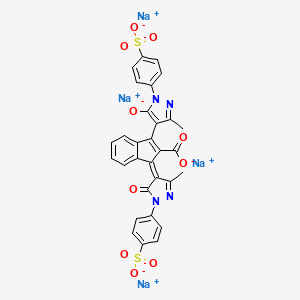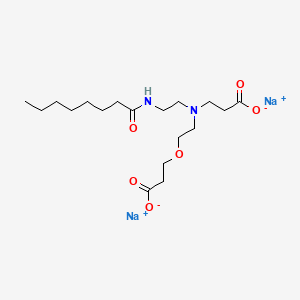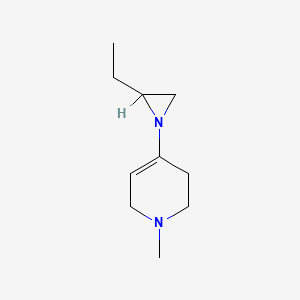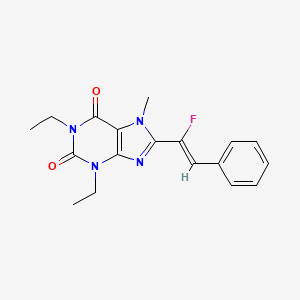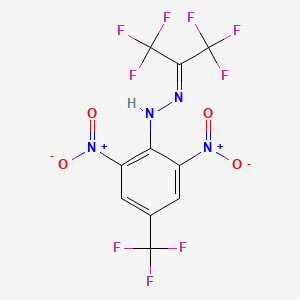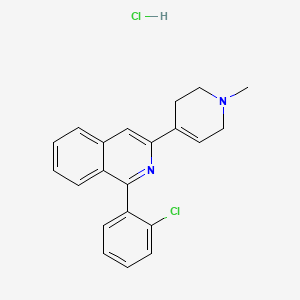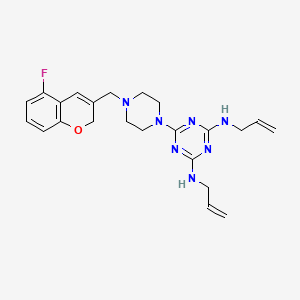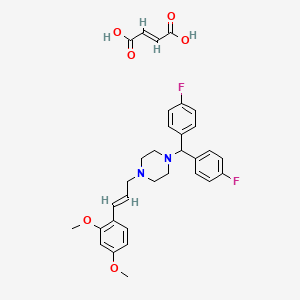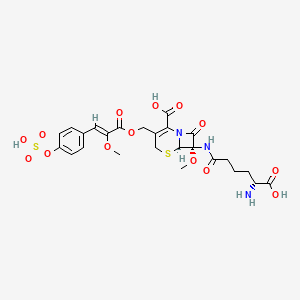
Cephamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephamycin A is a member of the cephamycin group, which are β-lactam antibiotics. These compounds are structurally similar to cephalosporins and are based on the cephem nucleus. Cephamycins are known for their effectiveness against anaerobic microbes and their stability against extended-spectrum beta-lactamase (ESBL) producing organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephamycin A can be synthesized through various methods. One common approach involves the fermentation of Streptomyces clavuligerus, Streptomyces cattleya, or Nocardia lactamdurans. The fermentation process is optimized by adjusting parameters such as substrate concentration, moisture content, and inoculum size .
Industrial Production Methods: Industrial production of this compound typically involves solid-state fermentation. The fermentation broth is subjected to microfiltration and ultrafiltration, followed by nonspecific adsorption and ion-exchange chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Cephamycin A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have enhanced antibacterial properties or different spectra of activity .
Scientific Research Applications
Cephamycin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria.
Industry: Utilized in the production of other β-lactam antibiotics and as a reference standard in quality control
Mechanism of Action
Cephamycin A exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The presence of a methoxy group at the 7-alpha position enhances its stability against β-lactamase enzymes, making it effective against resistant strains .
Comparison with Similar Compounds
- Cefoxitin
- Cefotetan
- Cefmetazole
Comparison: Cephamycin A is unique due to its high stability against β-lactamase enzymes and its effectiveness against anaerobic bacteria. Unlike cephalosporins, cephamycins possess a methoxy group at the 7-alpha position, which contributes to their enhanced stability and broader spectrum of activity .
Properties
CAS No. |
34279-78-2 |
|---|---|
Molecular Formula |
C25H29N3O14S2 |
Molecular Weight |
659.6 g/mol |
IUPAC Name |
(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-3-[[(Z)-2-methoxy-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H29N3O14S2/c1-39-17(10-13-6-8-15(9-7-13)42-44(36,37)38)22(34)41-11-14-12-43-24-25(40-2,23(35)28(24)19(14)21(32)33)27-18(29)5-3-4-16(26)20(30)31/h6-10,16,24H,3-5,11-12,26H2,1-2H3,(H,27,29)(H,30,31)(H,32,33)(H,36,37,38)/b17-10-/t16-,24-,25+/m1/s1 |
InChI Key |
AGMXVTRKEHGDRH-MYWSHXOVSA-N |
Isomeric SMILES |
CO/C(=C\C1=CC=C(C=C1)OS(=O)(=O)O)/C(=O)OCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CCC[C@H](C(=O)O)N)OC)SC2)C(=O)O |
Canonical SMILES |
COC(=CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)OCC2=C(N3C(C(C3=O)(NC(=O)CCCC(C(=O)O)N)OC)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


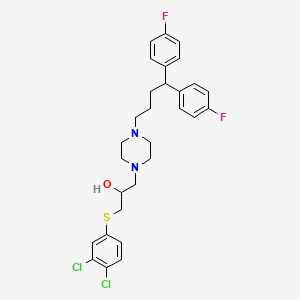
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
